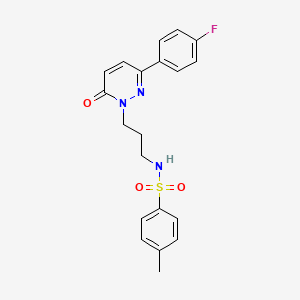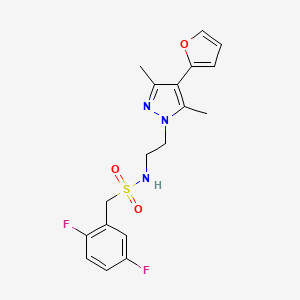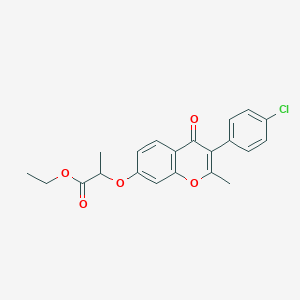
Ethyl 2-(3-phenyloxetan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-phenyloxetan-3-yl)acetate is an organic compound that belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. This compound is characterized by the presence of a phenyl group attached to the oxetane ring and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-phenyloxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated ester with a phenyl-substituted oxetane. For example, the synthesis can be carried out by reacting an α,β-unsaturated ester with phenyl oxetane in the presence of a rhodium catalyst and a base such as potassium hydroxide in a solvent like dioxane . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography can be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(3-phenyloxetan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Oxetane derivatives with additional functional groups.
Reduction: 2-(3-phenyloxetan-3-yl)ethanol.
Substitution: Phenyl-substituted oxetane derivatives with various substituents.
科学的研究の応用
Ethyl 2-(3-phenyloxetan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 2-(3-phenyloxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.
類似化合物との比較
Ethyl 2-(3-phenyloxetan-3-yl)acetate can be compared with other oxetane derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-(3-phenyloxetan-3-yl)ethanol: The ester group is reduced to an alcohol.
Phenyl oxetane: Lacks the ester group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of the oxetane ring, phenyl group, and ethyl ester group, which imparts distinct reactivity and potential biological activity.
特性
IUPAC Name |
ethyl 2-(3-phenyloxetan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCFBJPVORWHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2677502.png)
![2,2-Dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2677503.png)






![5-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2677512.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677513.png)
![4-(dimethylsulfamoyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2677514.png)

![3-(4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine](/img/structure/B2677517.png)
